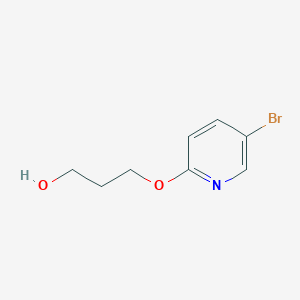

3-((5-bromopyridin-2-yl)oxy)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)oxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c9-7-2-3-8(10-6-7)12-5-1-4-11/h2-3,6,11H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSXQAWRWCIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212961-33-6 | |

| Record name | 3-((5-bromopyridin-2-yl)oxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 3 5 Bromopyridin 2 Yl Oxy Propan 1 Ol

Major Synthetic Pathways to 3-((5-bromopyridin-2-yl)oxy)propan-1-ol

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the ether bond or the introduction of the bromine atom at a later stage.

Etherification Routes via Pyridine (B92270) Halides and Propan-1,3-diol Linkages

A prominent and widely applicable method for constructing the ether linkage in this compound is the Williamson ether synthesis. justia.comgoogle.com This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. justia.com In this context, the synthesis would typically proceed by reacting 5-bromo-2-hydroxypyridine (B85227) with a suitable three-carbon synthon, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol (B121458).

The initial step involves the deprotonation of 5-bromo-2-hydroxypyridine to form the corresponding pyridinolate anion, which then acts as the nucleophile. Strong bases are generally employed for this purpose, with sodium hydride (NaH) being a common choice. google.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the S\textsubscript{N}2 pathway. justia.com

A general reaction scheme is presented below:

Step 1: Deprotonation

5-bromo-2-hydroxypyridine + NaH → Sodium 5-bromo-2-pyridinolate + H₂

Step 2: Nucleophilic Substitution

Sodium 5-bromo-2-pyridinolate + 3-chloro-1-propanol → this compound + NaCl

The efficiency of this reaction is dependent on factors such as reaction temperature and the nature of the leaving group on the propanol (B110389) derivative.

Bromination Strategies for Pyridine-Propanol Precursors

An alternative strategy involves the initial synthesis of the unbrominated precursor, 3-(pyridin-2-yloxy)propan-1-ol, followed by the selective bromination of the pyridine ring. This approach allows for the late-stage introduction of the bromine atom, which can be advantageous in certain synthetic sequences.

The synthesis of 3-(pyridin-2-yloxy)propan-1-ol can be achieved via a Williamson ether synthesis between 2-chloropyridine (B119429) and propan-1,3-diol in the presence of a base. Subsequently, the pyridine ring can be brominated. Common brominating agents for pyridine derivatives include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The regioselectivity of the bromination is crucial, aiming for the introduction of the bromine atom at the 5-position of the pyridine ring. The reaction conditions, including the choice of solvent and the presence of a catalyst, can influence the outcome of the bromination. For instance, radical initiators may be used in some bromination reactions.

Multi-Step Syntheses from Simpler Pyridine Derivatives

The target compound can also be assembled through multi-step synthetic sequences starting from more fundamental pyridine building blocks. For example, a synthesis could commence with 2,5-dibromopyridine (B19318). One of the bromine atoms can be selectively displaced by a nucleophile, such as the alkoxide derived from propan-1,3-diol. This nucleophilic aromatic substitution (S\textsubscript{N}Ar) reaction would directly install the desired propanol ether side chain.

The synthesis of 2,5-dibromopyridine itself can be accomplished from 2-aminopyridine (B139424) through a series of reactions involving bromination and a Sandmeyer-type reaction. For instance, 2-aminopyridine can be brominated to 2-amino-5-bromopyridine, which is then converted to 2,5-dibromopyridine.

Catalysis and Reaction Conditions Optimization in this compound Synthesis

The optimization of reaction conditions and the use of catalysts are critical for achieving high yields and purity in the synthesis of this compound.

Role of Specific Catalysts and Additives

In the context of the Williamson ether synthesis, while not always strictly catalytic, the choice of base is paramount. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are effective in generating the nucleophilic pyridinolate. google.com

For the etherification reaction, especially when dealing with less reactive halides, the use of a phase-transfer catalyst (PTC) can be beneficial. google.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs, often leading to milder reaction conditions and improved yields.

In bromination reactions, the choice of catalyst can direct the regioselectivity. For electrophilic bromination, Lewis acids or protic acids can activate the brominating agent. In cases where a radical mechanism is desired, radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are employed.

Solvent Effects and Reaction Medium Engineering

The choice of solvent plays a crucial role in the outcome of the synthesis. For the Williamson ether synthesis, polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the anion and promoting the S\textsubscript{N}2 reaction. justia.com

In bromination reactions, the solvent can influence the reactivity of the brominating agent and the stability of any intermediates. The polarity and coordinating ability of the solvent can affect the course of the reaction. For instance, a patent on the bromination of pyridine derivatives mentions a variety of suitable solvents including polar protic and aprotic options, with the choice depending on the specific brominating agent and substrate. google.com

The following table summarizes the key reagents and conditions for the primary synthetic pathways:

| Synthetic Pathway | Key Starting Materials | Key Reagents and Catalysts | Typical Solvents |

| Etherification | 5-bromo-2-hydroxypyridine, 3-halo-1-propanol | NaH, KOtBu, Phase-Transfer Catalysts | DMF, DMSO |

| Bromination | 3-(pyridin-2-yloxy)propan-1-ol | NBS, DBDMH, Radical Initiators | Chlorinated solvents, Acetonitrile (B52724) |

| Multi-Step Synthesis | 2,5-dibromopyridine, propan-1,3-diol | Base (e.g., NaH) | Polar aprotic solvents |

Table 1: Summary of Synthetic Approaches

Temperature and Pressure Influence on Reaction Efficiency and Selectivity

The synthesis of ether compounds, such as this compound, is often achieved through nucleophilic substitution reactions like the Williamson ether synthesis. In this type of reaction, temperature is a critical parameter that directly impacts reaction rate and, consequently, efficiency.

Typically, Williamson ether syntheses are conducted at elevated temperatures, generally in the range of 50 to 100 °C. byjus.comwikipedia.org This temperature range is a balance between providing sufficient activation energy for the reaction to proceed at a reasonable rate and preventing undesirable side reactions that can occur at higher temperatures. wikipedia.org The reaction time is inversely proportional to the temperature; a typical synthesis can take anywhere from 1 to 8 hours to complete. byjus.comwikipedia.org Increasing the temperature generally accelerates the reaction, leading to shorter completion times. However, excessively high temperatures can promote elimination reactions, particularly if the alkyl halide substrate is sterically hindered, which would reduce the selectivity and yield of the desired ether product. youtube.com

Pressure is not typically a primary variable in laboratory-scale ether syntheses, which are often performed at atmospheric pressure. However, in an industrial setting, pressure can become an important factor. For reactions conducted in sealed vessels or flow reactors, pressure can be manipulated to maintain solvents in their liquid phase above their normal boiling points, allowing for higher reaction temperatures and thus faster reaction rates.

The table below illustrates the general influence of temperature on a typical Williamson ether synthesis.

| Parameter | Condition | Effect on Efficiency | Effect on Selectivity |

| Temperature | Low (e.g., <50 °C) | Very slow reaction rate, low conversion, inefficient. | High selectivity, minimal side reactions. |

| Moderate (50-100 °C) | Optimal reaction rate, good yield within 1-8 hours. byjus.comwikipedia.org | Generally good selectivity for primary alkyl halides. wikipedia.orgmasterorganicchemistry.com | |

| High (e.g., >100 °C) | Very fast reaction rate. | Potential for increased side reactions (e.g., elimination), leading to lower selectivity and yield. youtube.com | |

| Pressure | Atmospheric | Standard for lab-scale batch reactions. | N/A |

| Elevated | Allows for higher reaction temperatures with volatile solvents, potentially increasing throughput in industrial processes. | May influence reaction pathways, but temperature remains the dominant factor for selectivity. |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. For the production of this compound, several green strategies can be employed.

One key area is the use of alternative energy sources, such as microwave irradiation. psu.edu Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with improved yields compared to conventional heating methods. nih.govresearchgate.net This is because microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases. psu.edu For a reaction like the Williamson ether synthesis, this can enhance the rate of the desired substitution reaction while minimizing the time for side reactions to occur. researchgate.net

Another principle of green chemistry is the use of safer solvents. Traditional Williamson synthesis often employs polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. byjus.com These solvents are effective but pose environmental and health risks. Green chemistry encourages the exploration of more benign alternatives, such as ionic liquids or solvent-free conditions where possible. researchgate.net

Furthermore, the use of catalysts that can be easily recovered and recycled, or the use of phase-transfer catalysis in industrial settings, aligns with green chemistry principles by improving atom economy and reducing waste. byjus.comfrancis-press.com

The following table compares conventional heating with microwave-assisted synthesis for a representative etherification reaction.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Energy Input | Conductive heating via an external source (e.g., oil bath). | Direct heating of polar molecules via microwave irradiation. psu.edu |

| Reaction Time | Typically 1-8 hours. wikipedia.org | Often reduced to several minutes. researchgate.netmdpi.com |

| Yield | Variable, often moderate (50-95%). byjus.com | Often higher due to reduced side reactions. researchgate.net |

| Temperature Control | Slower response, potential for localized overheating. | Precise and rapid temperature control. psu.edu |

| Green Aspect | Higher energy consumption over longer periods. | More energy-efficient due to shorter reaction times and direct heating. |

Process Intensification and Scalability Studies for this compound Production

Process intensification involves developing novel equipment and techniques to create substantially smaller, safer, and more energy-efficient chemical processes. cetjournal.it For the production of this compound, a key strategy for intensification is the transition from traditional batch reactors to continuous flow systems. cetjournal.it

Continuous flow chemistry utilizes microreactors or tubular reactors where reagents are continuously pumped and mixed. researchgate.net This approach offers significant advantages for scalability. The high surface-area-to-volume ratio in these reactors allows for superior heat transfer, enabling better control over highly exothermic reactions and ensuring more consistent product quality. cetjournal.it This enhanced safety profile is crucial when scaling up production, as it minimizes the risks associated with large volumes of reactive materials in batch reactors. cetjournal.it

Flow processes can be automated and run for extended periods, leading to higher throughput compared to the cyclical nature of batch processing. researchgate.net Furthermore, integrating in-line purification and analysis steps is more straightforward in a continuous setup, which can streamline the entire manufacturing process from synthesis to the final product. thieme-connect.deuc.pt Technologies like packed-bed reactors, where a solid-supported catalyst or reagent is used, can further simplify the process by eliminating a separation step. thieme-connect.de

The table below outlines the key differences between batch and continuous flow processing for a chemical synthesis.

| Parameter | Batch Processing | Continuous Flow Processing |

| Operation | Sequential steps in a single vessel. | Continuous stream of reactants through a reactor. researchgate.net |

| Scalability | Scaling up can be challenging due to heat transfer and mixing issues. | Scaled by running the process for longer times or by "numbering-up" (using multiple reactors in parallel). |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. cetjournal.it | Inherently safer due to small reaction volumes (hold-up) and superior heat control. cetjournal.it |

| Heat Transfer | Limited by the surface area of the vessel. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. researchgate.net |

Chemical Reactivity and Functional Group Transformations of this compound

The chemical architecture of this compound presents two primary sites for chemical modification: the terminal hydroxyl group of the propanol chain and the bromine atom attached to the pyridine ring. This dual reactivity allows for a wide range of functional group transformations, making it a versatile building block in organic synthesis. The reactivity at each site can be addressed selectively, enabling the synthesis of diverse derivatives.

Strategic Applications of 3 5 Bromopyridin 2 Yl Oxy Propan 1 Ol in Advanced Organic Synthesis

Role as a Versatile Functionalized Building Block for Complex Architectures

The structure of 3-((5-bromopyridin-2-yl)oxy)propan-1-ol offers multiple points for chemical modification, rendering it a highly adaptable building block for the synthesis of intricate molecules. The bromine atom on the pyridine (B92270) ring serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

The primary alcohol group at the terminus of the propanol (B110389) chain provides another site for chemical transformation. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups like amines or esters. This dual functionality enables chemists to elaborate the structure in a stepwise and controlled manner, building up molecular complexity from a relatively simple and commercially available starting material. The ether linkage connecting the pyridine ring and the propanol side chain is generally stable under many reaction conditions, providing a robust scaffold upon which to perform further chemical elaborations.

Utility in the Synthesis of Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. The pyridine ring is a core component of many biologically active compounds. nih.gov The compound this compound serves as a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems.

The bromo-substituted pyridine core of the molecule is particularly useful in this regard. For instance, through palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with various organic fragments, leading to the formation of substituted pyridines that can subsequently be transformed into fused heterocyclic systems. The propanol side chain can also participate in cyclization reactions. For example, after conversion of the alcohol to a suitable leaving group, intramolecular cyclization with the pyridine nitrogen or a substituent introduced at the bromine position can lead to the formation of novel bicyclic or tricyclic frameworks containing the pyridine motif.

Precursor in Medicinal Chemistry Lead Generation and Optimization

The generation of novel molecular entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The process often begins with the identification of "hits" from screening campaigns, which are then optimized into "leads" with improved potency, selectivity, and pharmacokinetic properties.

Development of Pyridine-Based Pharmacophores and Scaffolds

The pyridine scaffold is a well-established pharmacophore in drug discovery, present in numerous approved drugs. The compound this compound provides a convenient starting point for the development of novel pyridine-based pharmacophores. The ability to functionalize both the pyridine ring and the propanol side chain allows for the systematic exploration of the chemical space around this core structure. Medicinal chemists can introduce a variety of substituents to probe the structure-activity relationships (SAR) of a particular biological target. This systematic modification is crucial in the lead optimization phase to enhance the desired biological activity while minimizing off-target effects.

Incorporation into Diverse Scaffold Libraries

The creation of diverse libraries of chemical compounds is a key strategy in modern drug discovery to increase the chances of finding novel hits. The versatility of this compound makes it an attractive building block for the construction of such libraries. Through combinatorial chemistry approaches, a wide array of derivatives can be synthesized by reacting the bromo and hydroxyl functionalities with different sets of reagents. This allows for the rapid generation of a multitude of structurally related yet diverse molecules, which can then be screened against various biological targets to identify new starting points for drug development programs.

Applications as Synthetic Intermediates in Agrochemical and Industrial Chemical Development

While the primary documented applications of this compound appear to be in the pharmaceutical sector, its structural motifs are also relevant to the agrochemical and industrial chemical industries. Pyridine-containing compounds are known to exhibit a range of biological activities relevant to agriculture, including herbicidal, fungicidal, and insecticidal properties.

The reactive handles on this compound allow for its incorporation into larger molecules with potential agrochemical applications. The development of new crop protection agents often follows similar principles to drug discovery, involving the synthesis and screening of diverse chemical libraries. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel agrochemicals. In the broader industrial chemical context, functionalized pyridines can be used as ligands for catalysts, in the synthesis of polymers, and as components of functional materials. The specific use of this compound in these areas is less documented but represents a potential avenue for future applications.

Advanced Spectroscopic and Analytical Research Approaches for 3 5 Bromopyridin 2 Yl Oxy Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-((5-bromopyridin-2-yl)oxy)propan-1-ol. Both ¹H and ¹³C NMR would provide definitive information about the molecular skeleton.

In the synthesis of the target compound, a likely intermediate would be a precursor like 5-bromo-2-hydroxypyridine (B85227), which would react with a three-carbon synthon. NMR is crucial for verifying the structure of such intermediates and confirming the final ether linkage in the product.

Based on the structure and data from similar compounds, a predicted NMR assignment for this compound in a solvent like CDCl₃ is presented below. The pyridine (B92270) ring protons are expected in the aromatic region (δ 6.5–8.5 ppm), with the propanol (B110389) chain protons appearing more upfield. The proton at position C6 of the pyridine ring would likely be the most downfield of the aromatic signals due to its proximity to the electronegative nitrogen atom. The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) is anticipated to be further downfield than the other aliphatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~6.80 (d) | ~112.0 |

| Pyridine H-4 | ~7.65 (dd) | ~141.0 |

| Pyridine H-6 | ~8.10 (d) | ~148.0 |

| Pyridine C-2 (C-O) | - | ~163.0 |

| Pyridine C-5 (C-Br) | - | ~115.0 |

| -O-CH₂- (a) | ~4.40 (t) | ~68.0 |

| -CH₂- (b) | ~2.05 (quint) | ~32.0 |

| -CH₂-OH (c) | ~3.80 (t) | ~61.0 |

| -OH | Variable | - |

Note: Predicted values are based on analyses of similar structures and are subject to solvent and concentration effects. Coupling patterns are abbreviated as d (doublet), dd (doublet of doublets), t (triplet), and quint (quintet).

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable. nih.govsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings within the propanol chain. Strong cross-peaks would be expected between the protons of the adjacent methylene groups: (-O-CH₂- (a)) ↔ (-CH₂- (b)) and (-CH₂- (b)) ↔ (-CH₂-OH (c)). It would also show the coupling between H-3 and H-4 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~4.40 ppm to the ¹³C signal at ~68.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the two main parts of the molecule—the bromopyridine ring and the propanol chain. A key correlation would be observed between the protons of the methylene group adjacent to the ether oxygen (-O-CH₂-, ~4.40 ppm) and the carbon C-2 of the pyridine ring (~163.0 ppm), confirming the ether linkage over two to three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for conformational analysis, NOESY can provide through-space correlations that support structural assignments, such as the spatial proximity between the -O-CH₂- protons and the H-3 proton of the pyridine ring.

Solid-State NMR (ssNMR) can provide valuable information about the compound in its crystalline form, offering insights into packing effects, polymorphism, and the local environment of the bromine and nitrogen atoms. rsc.org For halogenated organic compounds, ssNMR is particularly powerful. nih.govgoogle.com The technique is sensitive to the local structure and can measure parameters like chemical shift tensors and quadrupolar coupling constants, which are averaged out in solution-state NMR. rsc.org For this compound, ⁷⁹/⁸¹Br and ¹⁴N ssNMR could directly probe the electronic environment around the halogen and the pyridine nitrogen, respectively, providing data that correlates with intermolecular interactions like hydrogen bonding (from the -OH group) or halogen bonding in the crystal lattice. rsc.org

Mass Spectrometry (MS) for Purity Assessment and Molecular Mass Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight of this compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the elemental composition of a molecule. organic-chemistry.orghengkangpharm.cn For the target compound with the molecular formula C₈H₁₀BrNO₂, the theoretical monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by approximately 2 Da. HRMS analysis would show two distinct molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the structure. researchgate.net

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Adduct | Calculated m/z |

| [C₈H₁₀⁷⁹BrNO₂]+ | [M]+ | 230.9949 |

| [C₈H₁₀⁸¹BrNO₂]+ | [M+2]+ | 232.9929 |

| [C₈H₁₀⁷⁹BrNO₂Na]+ | [M+Na]+ | 253.9768 |

| [C₈H₁₀⁸¹BrNO₂Na]+ | [M+2+Na]+ | 255.9748 |

Note: m/z values are for the monoisotopic masses.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to induce fragmentation of a selected precursor ion, providing valuable structural information. chemicalbook.com The fragmentation pattern helps to confirm the arrangement of atoms and functional groups within the molecule. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The ether linkage is a likely site for fragmentation.

Predicted Fragmentation Pathways:

Cleavage of the propanol side chain: A common fragmentation would be the loss of the entire propanoloxy chain, leading to a bromopyridinium cation.

Cleavage within the side chain: Fragmentation could occur along the aliphatic chain, for instance, with the loss of a CH₂OH radical or a C₃H₆O molecule.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is also a probable pathway.

The dissociation of pyridyl ligand complexes often involves the cleavage of entire ligands, suggesting that a major fragment would correspond to the bromopyridinol cation resulting from the loss of the propene molecule. rsc.org

Chromatographic Methodologies for Isolation and Purity Determination

Chromatographic techniques are essential for the purification of the final product and for the determination of its purity. Given the structure of this compound, which contains both a polar alcohol group and a less polar bromopyridyl ether moiety, several methods would be suitable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be an excellent method for purity analysis and purification. A C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) or base to ensure consistent ionization, would effectively separate the target compound from non-polar or more polar impurities. A UV detector would be suitable for detection, as the pyridine ring is a strong chromophore.

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC could be used for purity analysis. ambeed.com A polar capillary column would be appropriate. However, the presence of the primary alcohol might necessitate derivatization (e.g., silylation) to improve thermal stability and peak shape. When coupled with a mass spectrometer (GC-MS), this method can simultaneously provide separation and mass information for impurity identification.

Flash Chromatography: For preparative scale purification after synthesis, flash column chromatography using silica (B1680970) gel would be the standard method. nih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would likely be effective in isolating the product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for quality control and analytical studies.

Detailed Research Findings: A reversed-phase HPLC (RP-HPLC) method is typically favored for polar pyridine derivatives. nih.gov The separation is generally achieved on a C18 or a cyano-based column, which provides a good balance of hydrophobic and polar interactions. longdom.orgpensoft.net For this compound, a C18 column is effective in retaining the molecule while allowing for efficient elution with a suitable mobile phase. pensoft.netresearchgate.net

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or ammonium (B1175870) acetate. longdom.orgpensoft.net The pH of the buffer is a critical parameter; for pyridine-containing compounds, a slightly acidic pH (e.g., pH 3-4) can ensure the pyridine nitrogen is protonated, leading to improved peak shape and resolution. nih.govpensoft.net Isocratic elution is often sufficient for purity analysis, but a gradient elution may be employed for separating the main compound from a complex mixture of impurities. researchgate.net Detection is commonly performed using a UV/VIS detector, with the wavelength set near the maximum absorbance of the bromopyridine chromophore, typically around 225-254 nm. longdom.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides optimal retention for moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Organic modifier for elution control; acidic buffer improves peak shape for the pyridine moiety. pensoft.net |

| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient | Isocratic for simple purity checks; gradient for complex samples. longdom.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, ensuring good efficiency. pensoft.net |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Detection | UV at 225 nm | Wavelength near the absorbance maximum for the substituted pyridine ring. pensoft.net |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the presence of a polar hydroxyl (-OH) group, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is required to convert the alcohol into a more volatile and thermally stable derivative.

Detailed Research Findings: The most common derivatization strategy for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create the TMS ether of the parent compound. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. researchgate.net

The derivatized sample is then injected into the GC-MS system. A mid-polarity capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), is often suitable for separating such derivatives. mdpi.com The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint for structural confirmation. nih.gov Key fragmentation patterns would include the molecular ion peak [M+•] of the TMS derivative and characteristic fragments resulting from the cleavage of the propanol side chain and the bromopyridine ring.

Table 2: Proposed GC-MS Parameters for the TMS Derivative of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Reaction with BSTFA in pyridine | To form the volatile trimethylsilyl (TMS) ether. researchgate.net |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, mid-polarity column suitable for a wide range of organic compounds. mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. mdpi.com |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | A temperature gradient to ensure separation of the derivative from any byproducts. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. mdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

| Mass Range | m/z 40-600 | Covers the expected mass of the derivative and its fragments. nih.gov |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, offering high efficiency and speed, particularly for the analysis and purification of chiral and polar compounds. mdpi.com It is an excellent alternative to normal and reversed-phase LC.

Detailed Research Findings: For polar compounds like this compound, SFC is particularly advantageous. Modern SFC methods often utilize packed columns similar to those in HPLC. nih.gov The mobile phase typically consists of supercritical carbon dioxide (CO2), which is non-polar, mixed with a polar organic solvent modifier, such as methanol or ethanol. mdpi.comresearchgate.net

Stationary phases specifically designed for polar analytes, including those with pyridine-based ligands (e.g., 2-ethylpyridine), show high selectivity for pyridine-containing compounds. researchgate.netsepax-tech.com These columns can effectively separate compounds based on subtle differences in polarity and structure. The unique solvating properties of the supercritical fluid mobile phase, combined with the specific interactions with the stationary phase, allow for efficient analysis. SFC is also considered a "green" technology due to the reduced use of organic solvents compared to traditional HPLC. mdpi.com

Table 3: Potential SFC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Pyridine-based (e.g., 2-EP, 100 x 3.0 mm, 1.7 µm) | Stationary phase designed for high selectivity of polar and pyridine compounds. researchgate.net |

| Mobile Phase | CO2 / Methanol with additive (e.g., ammonium acetate) | Supercritical CO2 as the main mobile phase with a polar modifier to elute the analyte. researchgate.net |

| Elution Mode | Gradient (e.g., 5% to 40% Methanol) | Gradient elution allows for the separation of impurities with different polarities. |

| Flow Rate | 2.0 mL/min | Typical flow rate for analytical SFC. |

| Back Pressure | 15 MPa | Maintains the CO2 in a supercritical state. researchgate.net |

| Column Temp. | 40 °C | Influences fluid density and selectivity. |

| Detection | PDA Detector and/or Mass Spectrometer (MS) | PDA for UV absorbance and MS for mass confirmation. researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (on derivatives or complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, forming a derivative or a co-crystal can facilitate crystallization.

For example, a study on 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol successfully used X-ray diffraction to confirm its structure. researchgate.net The analysis provided detailed crystallographic data, including the unit cell dimensions (a, b, c, β), space group (e.g., P21/n), and the precise coordinates of each atom, confirming the molecular connectivity and conformation. researchgate.net A similar approach could be applied to a suitable derivative of this compound to unambiguously determine its solid-state structure.

Table 4: Example Crystallographic Data Obtainable for a Derivative of this compound

| Parameter | Example Data Point | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. researchgate.net |

| Space Group | P21/n | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Precise measurements of the size and shape of the unit cell. researchgate.net |

| Volume (V) | ų | The volume of the unit cell. researchgate.net |

| Z | 4 | The number of molecules per unit cell. researchgate.net |

| Final R-indices | R1, wR2 | Indicators of the quality of the structural refinement and fit between experimental and calculated data. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

Detailed Research Findings: The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts. The hydroxyl group (-OH) will exhibit a strong, broad absorption band in the IR spectrum around 3400-3200 cm⁻¹ due to hydrogen bonding, and a C-O stretching vibration around 1050 cm⁻¹. The aromatic pyridine ring will produce several characteristic bands. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. nih.gov C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹.

The ether linkage (Ar-O-C) is expected to show a strong, characteristic asymmetric C-O-C stretching band in the IR spectrum around 1250 cm⁻¹ and a symmetric stretch at a lower frequency. The C-Br stretch will appear as a strong band at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The aliphatic C-H stretching vibrations from the propanol chain will be observed in the 2950-2850 cm⁻¹ region. nih.govnist.gov Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum. nih.gov

Table 5: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3400-3200 (Broad) | Stretching (Hydrogen-bonded) |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2950-2850 | Stretching |

| Pyridine Ring | 1600-1400 | C=C and C=N Stretching nih.gov |

| Aryl Ether (Ar-O-C) | ~1250 | Asymmetric C-O-C Stretching |

| Alcohol C-O | ~1050 | C-O Stretching |

| C-Br | 600-500 | Stretching nih.gov |

Computational and Theoretical Investigations of 3 5 Bromopyridin 2 Yl Oxy Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties of a molecule. sigmaaldrich.com For 3-((5-bromopyridin-2-yl)oxy)propan-1-ol, these calculations would typically be performed using a basis set like 6-311G(d,p) to ensure a high level of accuracy for its geometry and electronic characteristics. sigmaaldrich.com Such studies reveal the distribution of electrons and energy levels of molecular orbitals, which are key to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lu The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO is the orbital that will most readily accept electrons, indicating its electrophilic or electron-accepting nature. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater propensity for intramolecular charge transfer.

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen atoms and the pyridine (B92270) ring, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.

Illustrative Data Table: FMO Properties

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

Electrostatic Potential Surface (EPS) maps, also known as molecular electrical potential surfaces, are three-dimensional visualizations of the charge distribution across a molecule. bldpharm.com These maps are invaluable for understanding how molecules interact with each other. bldpharm.com An EPS map is generated by calculating the electrostatic potential at the electron density surface of the molecule.

Closely related to EPS, a Molecular Electrostatic Potential (MEP) map illustrates the electrostatic potential using a color-coded system to identify charge-related properties and predict sites for electrophilic and nucleophilic attack. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, making them likely sites for electrophilic attack. For this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and alcohol groups.

Blue regions represent areas of low electron density and positive electrostatic potential, suggesting sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton of the alcohol group.

Green regions denote areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's charge distribution, guiding the prediction of intermolecular interactions such as hydrogen bonding.

Illustrative Data Table: MEP Values at Specific Atoms

| Atom/Region | Illustrative MEP Value (kcal/mol) | Predicted Interaction Type |

| Pyridine Nitrogen (N) | -35.5 | Electrophilic attack / H-bond acceptor |

| Hydroxyl Oxygen (O of -OH) | -28.0 | Electrophilic attack / H-bond acceptor |

| Hydroxyl Hydrogen (H of -OH) | +45.0 | Nucleophilic attack / H-bond donor |

| Bromine Atom (Br) | -5.2 | Weak electrophilic attack |

Conformational Analysis and Energy Landscapes

The flexibility of this compound is due to several rotatable single bonds, primarily the C-C and C-O bonds in the propyloxy chain. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. researchgate.net

By systematically rotating these bonds and calculating the potential energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformers, which are the most likely to exist under normal conditions. This analysis is crucial because the specific conformation of a molecule can significantly influence its ability to bind to a biological target. researchgate.net For this molecule, key dihedral angles to study would be C(pyridine)-O-C(propyl) and O-C-C-C of the side chain.

Reaction Mechanism Predictions and Transition State Modeling for Synthetic Pathways

Theoretical chemistry can model the entire course of a chemical reaction, providing a deeper understanding of its mechanism. For the synthesis of this compound, a likely pathway is a Williamson ether synthesis involving 5-bromo-2-hydroxypyridine (B85227) and a 3-halopropan-1-ol.

Computational modeling can map the reaction pathway from reactants to products, identifying the high-energy transition state structures. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and explore how different catalysts or reaction conditions might influence the outcome.

Molecular Docking and Ligand-Target Interaction Studies (theoretical aspects only)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. researchgate.netmdpi.com This method is fundamental in structure-based drug design. mdpi.com

In a theoretical docking study of this compound, the molecule would be treated as a flexible ligand and placed into the binding site of a selected protein target. A docking algorithm would then explore various conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding free energy. mdpi.com

The results would reveal the most probable binding mode and identify key intermolecular interactions, such as:

Hydrogen bonds: Likely to form between the ligand's hydroxyl group or pyridine nitrogen and polar residues in the protein's active site.

Hydrophobic interactions: Involving the pyridine ring and the propyl chain.

Halogen bonds: The bromine atom could potentially interact with electron-rich atoms in the binding site.

These theoretical studies are critical for generating hypotheses about a compound's mechanism of action and for guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (focus on structural features influencing chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build mathematical models that correlate the chemical structure of compounds with their properties, such as chemical reactivity. drugdesign.orgnih.gov For derivatives of this compound, QSAR models can provide significant insights into how specific structural modifications influence their reactivity. This understanding is crucial for designing novel molecules with tailored chemical properties. The process involves calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a correlation between these descriptors and observed reactivity. mdpi.comnih.gov

The chemical reactivity of this compound derivatives is primarily influenced by the electronic environment of the pyridine ring and the nature of the side chain. The pyridine ring, being an aromatic heterocycle, has a complex reactivity pattern. The nitrogen atom makes the ring electron-deficient, particularly at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. researchgate.net The bromine atom at the 5-position and the ether linkage at the 2-position are key sites for potential chemical transformations.

In a typical QSAR study for these derivatives, the focus would be on reactions such as nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromine, or other reactions involving the pyridine nitrogen or the propanol (B110389) side chain. researchgate.net The structural features that would be systematically varied and analyzed for their impact on reactivity include:

Electronic Effects of Pyridine Ring Substituents: Replacing the bromine atom at the 5-position with various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) would significantly alter the reactivity of the pyridine ring. EWGs (e.g., -NO₂, -CN) would further decrease the electron density of the ring, making it more electrophilic and thus more reactive towards nucleophiles. nih.gov Conversely, EDGs (e.g., -NH₂, -OCH₃) would increase electron density, potentially decreasing its susceptibility to nucleophilic attack but increasing its reactivity towards electrophiles. The Hammett parameter (σ) is a common descriptor used to quantify these electronic effects. nih.gov

Steric Hindrance: The size and shape of substituents on the pyridine ring or the side chain can create steric hindrance, impeding the approach of a reactant to the reaction center. drugdesign.org Descriptors such as Taft's steric parameter (Es) or Molar Refractivity (MR) are used to quantify these steric effects. For instance, bulky substituents near the 2- or 5-positions could hinder reactions at those sites.

Properties of the Leaving Group: In reactions involving the displacement of the bromine atom, its reactivity as a leaving group is paramount. The electronic environment created by other substituents on the ring directly influences the stability of the transition state and, consequently, the reaction rate. researchgate.netresearchgate.net

A hypothetical QSAR model for the reactivity of these derivatives in a nucleophilic substitution reaction might take the following form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where log(k) represents the reaction rate constant, σ quantifies electronic effects, Es quantifies steric effects, and logP accounts for hydrophobicity. The coefficients (c₀, c₁, c₂, c₃) are determined through multiple linear regression analysis of experimental data. drugdesign.org

To illustrate the relationship between structural features and chemical reactivity, the following table presents hypothetical data for a series of derivatives of this compound. In this scenario, we are predicting reactivity in a hypothetical nucleophilic aromatic substitution reaction where a nucleophile displaces the substituent at the 5-position. The reactivity is influenced by the electronic nature of the substituent at position 5 (quantified by the Hammett parameter, σₚ) and steric hindrance from a substituent at position 4 (quantified by the Taft steric parameter, Es).

| Compound ID | Substituent at Position 5 (R1) | Substituent at Position 4 (R2) | Hammett Parameter (σₚ for R1) | Taft Steric Parameter (Es for R2) | Predicted Relative Reactivity Score* |

|---|---|---|---|---|---|

| 1 | -Br | -H | 0.23 | 1.24 | 6.5 |

| 2 | -NO₂ | -H | 0.78 | 1.24 | 9.2 |

| 3 | -CN | -H | 0.66 | 1.24 | 8.5 |

| 4 | -CH₃ | -H | -0.17 | 1.24 | 4.1 |

| 5 | -OCH₃ | -H | -0.27 | 1.24 | 3.5 |

| 6 | -Br | -CH₃ | 0.23 | 0.00 | 5.8 |

| 7 | -Br | -C(CH₃)₃ | 0.23 | -1.54 | 4.2 |

\Predicted Relative Reactivity Score is a hypothetical value on a 1-10 scale, where a higher score indicates greater reactivity towards a nucleophile. It is calculated for illustrative purposes as: 5 + 2*(σₚ) - 0.5*(1.24 - Es).*

This table demonstrates that strong electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) at the 5-position are predicted to significantly increase the chemical reactivity towards nucleophiles compared to the parent bromo compound. Conversely, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) are predicted to decrease reactivity. Furthermore, introducing a bulky substituent like a tert-butyl group at the adjacent 4-position is predicted to sterically hinder the reaction and lower the reactivity score, even with the same activating group at position 5.

Such QSAR models are invaluable for the rational design of new derivatives of this compound, allowing researchers to predict the chemical reactivity of unsynthesized compounds and prioritize the synthesis of molecules with desired properties. nih.govrasayanjournal.co.in

Emerging Research Frontiers and Future Directions for 3 5 Bromopyridin 2 Yl Oxy Propan 1 Ol

Sustainable Synthesis Approaches and Biocatalytic Transformations

The traditional synthesis of aryl ethers, such as 3-((5-bromopyridin-2-yl)oxy)propan-1-ol, often relies on methods like the Williamson ether synthesis, which can involve harsh reaction conditions and the use of toxic solvents. The future of synthesizing this compound will likely focus on more sustainable and environmentally friendly approaches.

Green Chemistry in Ether Synthesis: Research into the synthesis of related alkyl aryl ethers is exploring catalytic methods that operate under milder conditions. organic-chemistry.org For instance, copper-catalyzed cross-coupling reactions between aryl bromides and alcohols are being developed to proceed under milder conditions, which could be adapted for the synthesis of this compound. organic-chemistry.org The use of green solvents, such as ionic liquids or water, is another promising avenue. bohrium.com A catalytic version of the Williamson ether synthesis has been shown to be effective at high temperatures for producing various alkyl aryl ethers, suggesting a potential for more efficient industrial-scale production. acs.org

Biocatalytic Transformations: Biocatalysis offers a highly selective and green alternative for chemical synthesis. Enzymes have been identified that can catalyze the formation of ether bonds. nih.gov While direct enzymatic synthesis of this compound has not yet been reported, the potential exists. Research on enzymes like vanillyl alcohol oxidase has demonstrated the ability to cleave aryl ether bonds, and through enzyme engineering, these biocatalysts could potentially be repurposed for synthesis. acs.org Furthermore, enzymes capable of N-oxidation, such as cytochrome P450s, could be used to modify the pyridine (B92270) ring, introducing new functionalities in a highly selective manner. nih.gov The development of enzymatic cascades could allow for multi-step transformations in a single pot, increasing efficiency and reducing waste. springernature.com

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. rsc.org The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a logical next step in its development.

Advantages for Pyridine Derivatives: The synthesis of pyridine derivatives, in particular, can benefit from the precise control over reaction parameters offered by flow reactors. organic-chemistry.orgpatsnap.com This is especially true for reactions that are highly exothermic or involve hazardous reagents. Researchers have successfully used flow reactors to improve the synthesis of various pyridine compounds, achieving higher yields and reducing production costs. vcu.edu For example, a continuous flow microreactor was used for the N-oxidation of pyridine derivatives, resulting in high yields and a safer, greener process compared to batch methods. organic-chemistry.orgresearchgate.net

Scalability and Automation: Flow chemistry provides a direct route to automated synthesis and improved scalability. rsc.org The synthesis of pharmaceutical intermediates has been shown to be more efficient in continuous flow systems, with computational fluid dynamics being used to optimize reaction conditions. rsc.orgresearchgate.net This approach could be applied to the production of this compound, enabling on-demand synthesis and facilitating its use in large-scale applications. The modular nature of flow systems also allows for the integration of multiple reaction steps, purification, and analysis in a continuous process. uc.ptrsc.org

Development of Novel Derivatization Strategies and Analogue Synthesis

The structure of this compound offers several points for derivatization, allowing for the creation of a library of analogues with diverse properties. The primary alcohol, the bromine atom on the pyridine ring, and the pyridine nitrogen are all amenable to chemical modification.

Modifying the Propanol (B110389) Side Chain: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to esters and ethers. stereoelectronics.org These modifications can be used to attach other molecules or to fine-tune the compound's physical and chemical properties. For example, converting the alcohol to an ester could be a strategy to improve its cell permeability in biological applications. stereoelectronics.org

Reactions at the Bromopyridine Core: The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl or alkyl groups. researchgate.netchempanda.com This allows for the synthesis of a wide range of 3,4-disubstituted pyridine derivatives. researchgate.net The pyridine nitrogen can be oxidized to an N-oxide, which can alter its electronic properties and provide a handle for further reactions. bme.husemanticscholar.org

Structure-Activity Relationship Studies: The synthesis of a diverse library of analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. drugdesign.orgacs.org By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for a desired biological activity. mdpi.comnih.gov For instance, studies on other pyridine derivatives have shown that the presence and position of certain functional groups can significantly impact their antiproliferative activity. mdpi.comnih.gov

Exploration as a Precursor for Advanced Materials

The pyridine and bromo-functional groups in this compound make it an interesting candidate as a precursor for advanced materials, such as polymers and metal-organic frameworks (MOFs).

Polymer Synthesis: The bromine atom can serve as a site for polymerization reactions. For example, it could be used in cross-coupling polymerization to create conjugated polymers with interesting electronic and optical properties. The quaternization of the pyridine nitrogen has been used to create poly(ionic liquids), which have applications in energy storage. rsc.org The development of ether-free polymer backbones incorporating N-heterocyclic units is an active area of research for materials like high-temperature proton exchange membranes. acs.org

Functional Materials: Pyridyl-containing ligands are known to coordinate with metal ions to form complexes with interesting magnetic or catalytic properties. mdpi.com The propanol side chain could be modified to include other coordinating groups, leading to the formation of novel ligands for metal-organic frameworks or other functional materials. Pyridine-containing liquid crystals have also been synthesized using bromopyridine building blocks, suggesting another potential application for this compound. researchgate.net

Future Prospects in Complex Molecule Synthesis and Chemical Biology Probes

As a functionalized building block, this compound has the potential to be a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. rsc.org

Building Block in Total Synthesis: The pyridine ring is a common motif in biologically active molecules and FDA-approved drugs. mdpi.comnih.govbeilstein-journals.org The presence of both a reactive bromine atom and a flexible propanol linker makes this compound a useful fragment for constructing larger, more complex molecular architectures. acs.org Its ability to participate in various coupling reactions allows for its incorporation into a wide range of synthetic routes. drugdesign.org

Chemical Biology Probes: The development of chemical probes is essential for studying biological processes. The structure of this compound could be modified to create such probes. For example, the propanol side chain could be used to attach a fluorescent dye or a reactive group for covalent labeling of proteins. The pyridine moiety itself can interact with biological targets. nih.gov The synthesis of novel analogues could lead to the discovery of new probes with high affinity and selectivity for specific biological targets. nih.gov

Data Tables

Table 1: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Potential Product |

|---|---|---|

| Primary Alcohol | Oxidation | 3-((5-bromopyridin-2-yl)oxy)propanal |

| Primary Alcohol | Esterification | 3-((5-bromopyridin-2-yl)oxy)propyl acetate (B1210297) |

| Bromine Atom | Suzuki Coupling | 3-((5-phenylpyridin-2-yl)oxy)propan-1-ol |

Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes |

| Scalability | Difficult to scale up | Easily scalable by running longer or in parallel |

| Efficiency | Can have lower yields and longer reaction times | Often higher yields and shorter reaction times organic-chemistry.org |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters rsc.org |

Q & A

Q. What are the established synthetic routes for 3-((5-bromopyridin-2-yl)oxy)propan-1-ol, and what key parameters influence reaction yield?

The compound is synthesized via nucleophilic substitution between 2-bromo-3-pyridol and 3-bromopropanol in the presence of K₂CO₃ as a base, using DMF as a solvent. Critical parameters include stoichiometric ratios (e.g., excess 3-bromopropanol to drive the reaction), temperature control (typically 80–100°C), and reaction time (12–24 hours). Purification via silica gel chromatography (hexane:ethyl acetate) ensures high purity. Yield optimization hinges on avoiding side reactions, such as dehalogenation or over-alkylation .

Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ether linkage (δ ~4.3 ppm for CH₂-O) and bromine substitution on the pyridine ring.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (C₈H₁₀BrNO₂, [M+H]⁺ expected at ~244–246 m/z).

- Elemental Analysis : Ensures correct C, H, N, and Br ratios. Purity is further assessed via HPLC with UV detection (λ ~260 nm for aromatic systems) .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of the pyridine ring in this compound?

The 5-bromo group on the pyridine ring deactivates the ring via inductive effects, reducing susceptibility to electrophilic substitution. However, it enhances the leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions. For example, the bromine can be displaced by amines or thiols under catalytic conditions (e.g., CuI/ligands) to generate derivatives for structure-activity studies .

Advanced Research Questions

Q. How can researchers resolve low yields during the nucleophilic substitution step in the synthesis of this compound?

Low yields often arise from incomplete substitution or competing side reactions. Strategies include:

- Optimizing Base Strength : Use stronger bases (e.g., Cs₂CO₃) to enhance deprotonation of the hydroxyl group in 3-bromopropanol.

- Solvent Selection : Polar aprotic solvents like DMF or DMSO improve nucleophilicity.

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) or microwaves accelerate reaction kinetics.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition .

Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses with enzymes or receptors, focusing on hydrogen bonds between the hydroxyl group and active-site residues.

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive regions (e.g., bromine’s σ-hole for halogen bonding).

- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes in physiological conditions (e.g., solvation effects). These methods guide rational design of analogs with improved affinity .

Q. How can discrepancies in NMR data between synthetic batches be systematically addressed?

Contradictions often stem from:

- Solvent or pH Effects : Ensure consistent deuterated solvents and neutral pH during analysis.

- Conformational Isomerism : Variable rotamer populations (e.g., around the propanol chain) can split peaks; use elevated temperatures to average signals.

- Trace Impurities : Employ preparative HPLC or recrystallization to remove byproducts like unreacted starting materials .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Positional Isomerism : Compare activity of 5-bromo vs. 3-bromo pyridin-2-yl derivatives to assess substitution effects.

- Functional Group Modifications : Replace the hydroxyl group with amines or esters to evaluate hydrogen-bonding contributions.

- Bioisosteric Replacements : Substitute bromine with chlorine or CF₃ to probe steric/electronic impacts. SAR studies require parallel synthesis and high-throughput screening against relevant targets (e.g., kinases or GPCRs) .

Q. How does the propanol linker’s conformation influence the compound’s physicochemical properties?

The hydroxyl group’s spatial orientation affects solubility and membrane permeability. Techniques include:

- X-ray Crystallography : Resolve solid-state conformation (e.g., gauche vs. anti arrangements).

- NOESY NMR : Detect intramolecular hydrogen bonds between the hydroxyl and pyridine nitrogen.

- LogP Measurements : Compare experimental vs. calculated values (e.g., using ChemAxon) to assess hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.